molecular formula C17H15NO3S B11571052 Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate

Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate

Cat. No.: B11571052
M. Wt: 313.4 g/mol
InChI Key: VATDWNVUQUQJHU-UHFFFAOYSA-N
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Description

Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate is an organic compound that features a benzofuran core with an ethyl ester group and a pyridin-2-ylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives.

    Introduction of the Pyridin-2-ylsulfanyl Group: This step often involves nucleophilic substitution reactions where a pyridin-2-ylsulfanyl group is introduced to the benzofuran core.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or amines.

Scientific Research Applications

Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The pyridin-2-ylsulfanyl group can interact with metal ions or enzymes, potentially inhibiting their activity. The benzofuran core may also play a role in binding to specific receptors or proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[(pyridin-2-ylamino)methyl]-1-benzofuran-2-carboxylate
  • Ethyl 3-[(pyridin-2-ylthio)methyl]-1-benzofuran-2-carboxylate
  • Ethyl 3-[(pyridin-2-ylmethyl)-1-benzofuran-2-carboxylate

Uniqueness

Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate is unique due to the presence of the pyridin-2-ylsulfanyl group, which imparts specific chemical properties such as increased nucleophilicity and the ability to form strong interactions with metal ions

Biological Activity

Ethyl 3-[(pyridin-2-ylsulfanyl)methyl]-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H15NO3S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_3\text{S}

This structure includes a benzofuran moiety, a pyridine ring, and a sulfanyl group, which are essential for its biological activity.

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it acts as a reversible inhibitor of lymphoid tyrosine phosphatase (LYP), which plays a crucial role in T-cell receptor signaling and tumor immunity .
  • Antiviral Activity : The compound exhibits antiviral properties, particularly against HIV-1. Research indicates that derivatives of benzofuran compounds can enhance antiviral potency through structural modifications that improve binding affinity to viral targets .
  • Antitumor Effects : In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including osteosarcoma and cervical carcinoma cells. The observed IC50 values for these cell lines range from 0.058 to 0.69 µM, indicating potent antitumor activity .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50/EC50 ValuesReference
AntitumorU2OS (osteosarcoma)0.069 µM
AntitumorHeLa (cervical carcinoma)0.070 µM
AntiviralHIV-1EC50 0.0364 µM
Enzyme InhibitionLYPKi 0.93 µM

Case Studies

  • Cancer Immunotherapy : In a recent study, the compound was tested in an MC38 syngeneic mouse model where it significantly suppressed tumor growth by enhancing T-cell activation and inhibiting M2 macrophage polarization. This suggests potential applications in cancer immunotherapy by targeting LYP .
  • HIV Inhibition : A series of benzofuran derivatives were synthesized to evaluate their anti-HIV activity, revealing that structural modifications could significantly enhance their efficacy against HIV-1, with some compounds showing EC50 values lower than standard treatments like NVP and DLV .

Properties

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

IUPAC Name

ethyl 3-(pyridin-2-ylsulfanylmethyl)-1-benzofuran-2-carboxylate

InChI

InChI=1S/C17H15NO3S/c1-2-20-17(19)16-13(11-22-15-9-5-6-10-18-15)12-7-3-4-8-14(12)21-16/h3-10H,2,11H2,1H3

InChI Key

VATDWNVUQUQJHU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)CSC3=CC=CC=N3

Origin of Product

United States

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